molecular formula C9H10N2O B11922415 3-Methoxy-1-methyl-1H-indazole

3-Methoxy-1-methyl-1H-indazole

Cat. No.: B11922415
M. Wt: 162.19 g/mol
InChI Key: FOKCTKYBBDPIHC-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a methoxy group at the 3-position and a methyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methoxyphenylhydrazine with methyl isocyanate can yield the desired indazole derivative. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as 1H-indazole, 3-methyl-1H-indazole, and 3-methoxy-1H-indazole.

Uniqueness

3-Methoxy-1-methyl-1H-indazole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-methoxy-1-methylindazole

InChI

InChI=1S/C9H10N2O/c1-11-8-6-4-3-5-7(8)9(10-11)12-2/h3-6H,1-2H3

InChI Key

FOKCTKYBBDPIHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)OC

Origin of Product

United States

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